1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione
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Overview
Description
1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a chlorophenyl group, and a triazolane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE typically involves multiple steps, starting with the preparation of the individual components such as 4-tert-butylbenzyl chloride and 2-chlorophenyl isocyanate. These components are then subjected to a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzyl chloride
- 4-tert-Butylbenzyl bromide
- p-tert-Butylbenzyl alcohol
Uniqueness
1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE is unique due to its specific combination of functional groups and its triazolane-dione core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C30H34ClN3O2 |
---|---|
Molecular Weight |
504.1 g/mol |
IUPAC Name |
1,2-bis[(4-tert-butylphenyl)methyl]-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C30H34ClN3O2/c1-29(2,3)23-15-11-21(12-16-23)19-32-27(35)34(26-10-8-7-9-25(26)31)28(36)33(32)20-22-13-17-24(18-14-22)30(4,5)6/h7-18H,19-20H2,1-6H3 |
InChI Key |
MIUPSUBAEVJYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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